REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.[C:11]([CH2:13]C(O)=O)#[N:12].[NH:17]1CCC[CH2:19][CH2:18]1>N1C=CC=CC=1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH:1]([CH2:13][C:11]#[N:12])[CH2:19][C:18]#[N:17])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=CC=C1)OC)=O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a suitable reaction vessel
|
Type
|
CUSTOM
|
Details
|
kept in a 110°
|
Type
|
CUSTOM
|
Details
|
for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
Most of the solvent is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the remaining oil is dissolved in about 400 ml of toluene
|
Type
|
WASH
|
Details
|
The solution is washed sequentially with equal volumes of water, 10% hydrochloric acid and saturated sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
The washed solution is then concentrated under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(CC#N)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |